molecular formula C14H20N2O2 B257275 N-[2-(morpholin-4-yl)ethyl]-2-phenylacetamide

N-[2-(morpholin-4-yl)ethyl]-2-phenylacetamide

Cat. No.: B257275
M. Wt: 248.32 g/mol
InChI Key: HOEKXRHUWSWGTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WAY-301368, also known as N-[2-(4-morpholinyl)ethyl]-2-phenylacetamide, is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . This compound is known for its anti-inflammatory properties and has been studied for various scientific applications.

Preparation Methods

The synthesis of WAY-301368 involves the reaction of 2-phenylacetic acid with 2-(4-morpholinyl)ethylamine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial production methods for WAY-301368 are not well-documented, but the synthesis process can be scaled up by optimizing reaction conditions and using larger reaction vessels. The purity of the final product can be enhanced through recrystallization or column chromatography.

Chemical Reactions Analysis

WAY-301368 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: WAY-301368 can undergo substitution reactions, particularly nucleophilic substitution, where the morpholine ring can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts and bases such as triethylamine and pyridine. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of WAY-301368 involves its interaction with specific molecular targets and pathways. The compound exerts its anti-inflammatory effects by inhibiting the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. By blocking the production of pro-inflammatory mediators like prostaglandins, WAY-301368 helps reduce inflammation and associated symptoms .

Comparison with Similar Compounds

WAY-301368 can be compared with other similar compounds, such as:

    N-[2-(4-Morpholinyl)ethyl]-2-phenylacetamide: This compound shares a similar structure and exhibits comparable anti-inflammatory properties.

    2-Phenylacetamide derivatives: These compounds have variations in their substituents, leading to differences in their chemical and biological activities.

The uniqueness of WAY-301368 lies in its specific molecular structure, which confers its distinct anti-inflammatory properties and makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-phenylacetamide

InChI

InChI=1S/C14H20N2O2/c17-14(12-13-4-2-1-3-5-13)15-6-7-16-8-10-18-11-9-16/h1-5H,6-12H2,(H,15,17)

InChI Key

HOEKXRHUWSWGTR-UHFFFAOYSA-N

SMILES

C1COCCN1CCNC(=O)CC2=CC=CC=C2

Canonical SMILES

C1COCCN1CCNC(=O)CC2=CC=CC=C2

Origin of Product

United States

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